molecular formula C13H18ClNO B1423031 4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1315365-35-5

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1423031
M. Wt: 239.74 g/mol
InChI Key: DLHFOAXBOQXBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyridine ring and the attachment of the 2-ethoxyphenyl group. The exact methods would depend on the starting materials and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyridine ring and the phenyl ring are both aromatic, meaning they have a special stability due to the delocalization of electrons. The ethoxy group is an ether, which is generally polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The tetrahydropyridine ring might undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution. The ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the aromatic rings and the ether group could also affect its polarity, boiling point, melting point, and other properties .

Scientific Research Applications

Neurotoxicity Studies and Parkinson's Disease Models

MPTP is well-known for its neurotoxic effects that mimic Parkinson's disease symptoms in humans and animals. Studies involving MPTP have significantly contributed to understanding the mechanisms of neurodegeneration in Parkinson's disease. For instance, research has shown that MPTP administration in primates leads to Parkinsonian syndromes due to the selective damage of neurons in the substantia nigra, making it a valuable model for studying PD pathophysiology and potential therapies (Kitt et al., 1986).

Mechanistic Insights into Neurodegeneration

Further studies have explored the acute and long-term effects of MPTP in marmosets, revealing insights into the selective destruction of dopaminergic neurons and potential recovery mechanisms (Waters et al., 1987). These studies underscore the importance of using neurotoxins like MPTP (and potentially ETPH by analogy) to unravel the complexities of neurodegenerative processes.

Neuroprotection and Therapeutic Studies

Research on neuroprotection against MPTP-induced neurotoxicity has also been significant. For example, the antioxidant Ebselen has been shown to prevent both neuronal loss and clinical symptoms in a primate model of PD induced by MPTP, highlighting the potential for therapeutic interventions (Moussaoui et al., 2000).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and potential biological effects. As with any chemical, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially the development of new synthesis methods .

properties

IUPAC Name

4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-7,14H,2,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHFOAXBOQXBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.